Lansoprazole, chemically known as (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a substituted benzimidazole classified as a proton pump inhibitor (PPI). [, ] PPIs are a group of drugs that effectively reduce gastric acid production by irreversibly blocking the H+/K+-ATPase enzyme system found in the parietal cells of the stomach lining. [] While Lansoprazole itself is not directly used in scientific research outside of pharmacological studies, its derivatives and intermediates serve as valuable tools in various research areas.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is a chemical compound that serves as an intermediate in the synthesis of Lansoprazole, a well-known proton pump inhibitor used for treating gastric acid-related disorders. This compound is characterized by its unique molecular structure and properties that contribute to its effectiveness in pharmaceutical applications.
The compound is derived from the reaction of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercaptobenzimidazole, followed by oxidation processes to yield Lansoprazole. This synthesis pathway has been detailed in various patents and scientific literature, highlighting its importance in pharmaceutical chemistry .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is classified as a sulfoxide derivative of benzimidazole. It falls under the category of anti-ulcer agents and is recognized for its role in inhibiting gastric acid secretion.
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole involves several key steps:
The reaction conditions typically involve controlling the temperature and pH to optimize yield and minimize by-products. The use of low temperatures during oxidation helps reduce over-oxidation and ensures high purity of the final product .
The molecular formula for N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is . Its structure includes:
The molecular weight of this compound is approximately 485.52 g/mol. The structural characteristics contribute to its pharmacological properties and interactions within biological systems .
The primary chemical reactions involving N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole include:
These reactions are typically monitored through spectroscopic methods to ensure completion and purity. Reaction yields are generally high when optimized conditions are employed.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole acts as a prodrug that inhibits the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The mechanism involves binding to the proton pump irreversibly after conversion to its active form (Lansoprazole), resulting in prolonged antisecretory effects that are beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is primarily used in scientific research related to drug formulation and development. Its applications include:
This compound plays a crucial role in advancing therapeutic strategies for managing gastric acid-related diseases while contributing to ongoing research in medicinal chemistry.
The synthesis of the pivotal pyridine intermediate begins with the base-catalyzed reaction of 2,3-dimethyl-4-nitropyridine N-oxide with 2,2,2-trifluoroethanol under nucleophilic aromatic substitution conditions. This reaction installs the trifluoroethoxy group at the C4 position of the pyridine ring, exploiting the activating effect of the N-oxide and the electron-deficient nature of the C4 carbon. Subsequent reduction of the nitro group yields the corresponding amino derivative, which undergoes the Boekelheide rearrangement upon treatment with hydrogen peroxide in acetic acid. This critical rearrangement simultaneously introduces the hydroxymethyl group at C2 and shifts the methyl group from C2 to C3 [6] [8].
The resulting hydroxymethyl intermediate is then activated for nucleophilic substitution via chlorination using thionyl chloride (SOCl₂) in dichloromethane. This step generates the highly reactive 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, which is stabilized as its hydrochloride salt. Reaction optimization studies demonstrate that maintaining temperatures below 5°C during the chlorination step is crucial to suppress dimerization and hydrolysis side reactions. The hydrochloride salt form enhances crystallinity and purity (>99.5% by HPLC), facilitating its isolation through crystallization from ethyl acetate/hexane mixtures [6].
Table 1: Synthetic Methods for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
Reaction Step | Reagents/Conditions | Key Parameters | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | 2,2,2-Trifluoroethanol, NaOH, DMSO, 80°C | N-Oxide activation | 85-90 |
Nitro Reduction | H₂, Pd/C, Ethanol, 50 psi | Catalyst loading (5% w/w) | 92-95 |
Boekelheide Rearrangement | 30% H₂O₂, AcOH, 70°C | Strict stoichiometric control | 65-70 |
Hydroxymethyl Chlorination | SOCl₂, DCM, 0-5°C | Temperature control | 80-85 |
The critical sulfinyl linkage between the pyridine and benzimidazole moieties is established through a two-step sequence. Initially, 2-mercaptobenzimidazole undergoes alkylation with the chloromethyl pyridine intermediate (Section 1.1.1) in the presence of a base such as sodium methoxide or triethylamine. This reaction forms the thioether bridge (N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide) as a stable precursor. The sulfide intermediate is characterized by the molecular formula C₂₅H₂₂F₆N₄O₂S and serves as the essential substrate for the final oxidation step [4] [10].
The controlled oxidation of the sulfide bridge to the sulfoxide represents the most challenging transformation in the synthesis. This step employs peracid chemistry, typically using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -40°C to -30°C. The low temperature is critical to prevent over-oxidation to the sulfone, a common impurity. Stoichiometric precision is paramount, with optimal results achieved using 1.05 equivalents of mCPBA. Alternative oxidants like hydrogen peroxide/tungstate catalyst or sodium perborate offer improved selectivity in aqueous systems but require longer reaction times. This oxidation step generates the chiral sulfoxide center, resulting in a racemic mixture of the target compound unless asymmetric oxidation protocols are employed [7] [10].
The trifluoroethoxy group (-OCH₂CF₃) at the C4 position of the pyridine ring profoundly influences the stability and reactivity of synthetic intermediates. Its strong electron-withdrawing nature (-I effect) significantly reduces electron density at the adjacent C3 and C5 positions. This electronic deactivation protects the chloromethyl group at C2 from nucleophilic displacement by reducing its electrophilicity, thereby preventing dimerization during isolation and storage. Additionally, the trifluoroethoxy group provides steric protection of the chloromethyl group due to the bulk of the -CF₃ moiety, creating a shielded molecular environment that impedes nucleophilic attack [8].
Thermal stability studies reveal that the trifluoroethoxy-containing intermediates exhibit decomposition temperatures >150°C, approximately 30-40°C higher than their ethoxy analogs. This enhanced stability is attributed to the hydrophobic shield formed by the fluorine atoms, which reduces moisture sensitivity and hydrolysis rates. Computational analyses demonstrate that the trifluoroethoxy group lowers the HOMO energy of the chloromethylpyridine by approximately 1.8 eV compared to non-fluorinated analogs, quantitatively confirming its electron-withdrawing stabilization effect. These properties collectively enable safer handling and storage of the key intermediates during large-scale synthesis [8].
Comprehensive spectroscopic characterization of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole relies on multimodal analysis. ¹H NMR spectroscopy (400 MHz, DMSO-d6) displays characteristic signals: a singlet at δ 2.45 for the pyridyl methyl group, a distinctive ABq system at δ 4.85 and 5.10 for the diastereotopic methylene protons of the -CH₂-S(O)- bridge, and a quartet at δ 4.25 for the -OCH₂CF₃ methylene. The aromatic region exhibits complex coupling patterns between δ 6.95-8.25 ppm for the benzimidazole and pyridine protons. ¹³C NMR reveals the sulfoxide carbon at δ 55.2 ppm and the characteristic quartet for the -OCH₂CF₃ carbon at δ 65.5 ppm (J{C-F} = 35.5 Hz), with the trifluoromethyl carbon appearing as a quartet at δ 125.5 ppm (J{C-F} = 270 Hz) [1] [4].
Mass spectrometry (ESI+) shows the protonated molecular ion [M+H]+ at m/z 617.1482 (calculated for C₂₅H₂₂F₆N₄O₃S: 617.1485). The fragmentation pattern exhibits key diagnostic ions: m/z 382.1021 (loss of benzimidazole sulfoxide) and m/z 176.0375 (protonated 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol). Infrared spectroscopy confirms functional groups through characteristic absorptions: sulfoxide S=O stretch at 1040 cm⁻¹, C-F stretches at 1120-1170 cm⁻¹, and aromatic C=N stretch at 1615 cm⁻¹. The trifluoroethoxy C-O-C asymmetric stretch appears as a strong band at 1245 cm⁻¹ [1] [3].
The compound exhibits sensitivity to acidic degradation due to protonation of the benzimidazole nitrogen, which activates the sulfinyl bridge toward nucleophilic attack. This leads to the cleavage of the methylene bridge and formation of 2-mercaptobenzimidazole and the corresponding pyridinium species. Under oxidative stress conditions, the sulfoxide moiety undergoes over-oxidation to form the sulfone derivative (characterized by [M+H]+ at m/z 633.1434), a common impurity detected at levels <0.2% in well-controlled processes. Additionally, trace amounts (<0.1%) of the des-methyl analog may form through demethylation of the C3 methyl group during synthesis [8] [10].
A particularly problematic impurity arises from thiocyanate adduct formation during mass spectrometric analysis. This artifact (m/z 627.1203, [M+10]+) originates from acid-catalyzed degradation products reacting with thiocyanate ions present in trace amounts in acetonitrile/water mobile phases. This pseudo-molecular ion has been systematically observed in benzimidazole-based proton pump inhibitors during LC-MS analysis and represents an analytical challenge rather than a true synthetic impurity. Structural confirmation of this artifact was achieved through comparison with chemically synthesized pyridinium thiocyanate [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7